Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-
CAS No.: 79026-03-2
Cat. No.: VC2349996
Molecular Formula: C24H16N2
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79026-03-2 |
|---|---|
| Molecular Formula | C24H16N2 |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile |
| Standard InChI | InChI=1S/C24H16N2/c25-17-22-5-3-4-21(16-22)13-12-19-8-10-20(11-9-19)14-15-23-6-1-2-7-24(23)18-26/h1-16H |
| Standard InChI Key | JRVKAPLKKVWGKU-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC(=CC=C3)C#N)C#N |
| SMILES | C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C=CC3=CC(=CC=C3)C#N)C#N |
| Canonical SMILES | C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C=CC3=CC(=CC=C3)C#N)C#N |
Introduction
Chemical Identity and Nomenclature
Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- represents a distinct chemical entity within the class of conjugated benzonitrile derivatives. The compound possesses several technical identifiers that facilitate its recognition within chemical databases and regulatory frameworks.
Primary Identifiers
The compound is primarily identified through several standardized chemical identifiers that provide unambiguous reference points for scientific and regulatory purposes. The Chemical Abstracts Service (CAS) has assigned the registry number 79026-03-2 to this specific molecular structure . Within the European regulatory framework, the compound is designated by the European Community (EC) Number 279-038-7, which serves as its unique identifier in European chemical inventories . Additionally, in Japanese chemical databases, the compound is cataloged under the Nikkaji Number J319.211C, facilitating regional identification and classification .
Systematic Nomenclature
From a systematic naming perspective, the International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 2-[(E)-2-[4-[(E)-2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile . This systematic name explicitly describes the structural arrangement, specifying the (E)-configuration of the ethylene bridges that connect the aromatic rings. The (E)-designation indicates that the substituents are positioned on opposite sides of the carbon-carbon double bonds, an important stereochemical feature that influences the compound's physical properties and molecular geometry.
Common Synonyms and Trade Names
Table 1: Principal Identifiers and Synonyms
| Identifier Type | Designation |
|---|---|
| CAS Registry Number | 79026-03-2 |
| EC Number | 279-038-7 |
| IUPAC Name | 2-[(E)-2-[4-[(E)-2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile |
| Common Trade Name | Fluorescent Brightener ER-III |
| Alternative Chemical Names | 2-[2-[4-[2-(3-Cyanophenyl)vinyl]phenyl]vinyl]benzonitrile |
| Database Identifiers | DTXSID4072861, SCHEMBL3144789 |
In commercial and industrial contexts, the compound is frequently referred to by its trade name "Fluorescent Brightener ER-III," which reflects its primary application . Several alternative names are also documented in chemical databases, including "2-[2-[4-[2-(3-Cyanophenyl)vinyl]phenyl]vinyl]benzonitrile" and variations that employ "vinyl" instead of "ethenyl" to describe the connecting groups . These numerous designations underscore the compound's presence across different sectors and applications.
Molecular Structure and Properties
The distinctive molecular structure of Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- contributes significantly to its physicochemical properties and potential applications in various fields.
Structural Characteristics
The molecular structure consists of three aromatic rings interconnected by two ethenyl (vinyl) bridges in the (E)-configuration . The central phenyl ring connects to two different cyanophenyl groups - one featuring a cyano group at the 2-position and another with a cyano group at the 3-position. This arrangement creates an extended π-conjugated system that spans the entire molecule, a structural feature essential for its fluorescent properties.
The molecular formula is C24H16N2, indicating the presence of 24 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms . The compound has a molecular weight of 332.4 g/mol, placing it in the medium molecular weight range for organic fluorescent compounds .
Structural Comparison with Related Compounds
A closely related compound, Benzonitrile, 2-[2-[4-[2-(4-cyanophenyl)ethenyl]phenyl]ethenyl]- (CAS: 13001-38-2), also known as "Fluorescent Brightener ER-II," differs only in the position of the cyano group on one of the terminal phenyl rings . While ER-III features a cyano group at the 3-position, ER-II has this group at the 4-position. This subtle structural difference may influence spectral properties, quantum yield, and application suitability.
Table 2: Structural Comparison of Related Fluorescent Brighteners
| Property | Fluorescent Brightener ER-III | Fluorescent Brightener ER-II |
|---|---|---|
| CAS Number | 79026-03-2 | 13001-38-2 |
| Cyano Group Position | 2-position and 3-position | 2-position and 4-position |
| Molecular Formula | C24H16N2 | C24H16N2 |
| Molecular Weight | 332.4 g/mol | 332.4 g/mol |
| Year Created in Database | 2006 | 2007 |
| Last Modified | 2025-04-05 | 2025-03-01 |
Structure-Property Relationships
The molecular structure of Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- provides insights into its potential photophysical properties and functional characteristics.
Conjugation Effects on Optical Properties
The extended π-conjugation across the three aromatic rings connected by ethenyl bridges creates a system with delocalized electrons, which typically results in:
-
Bathochromic shift (red-shift) in absorption spectrum compared to non-conjugated analogs
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Enhanced molar extinction coefficient, improving light absorption efficiency
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Structural rigidity that potentially reduces non-radiative decay pathways, enhancing fluorescence quantum yield
Positional Isomerism Effects
The positioning of the cyano group at the 3-position of one terminal phenyl ring distinguishes this compound from its close relative, Fluorescent Brightener ER-II, which features the cyano group at the 4-position . This positional difference likely influences:
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Dipole moment magnitude and orientation
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Electronic distribution across the conjugated system
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Specific wavelengths of absorption and emission
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Quantum yield and fluorescence lifetime
These structure-property relationships are particularly relevant for understanding the specific performance characteristics that might differentiate ER-III from ER-II in various applications.
Patent and Intellectual Property Considerations
The search results indicate that Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- is associated with patent literature, suggesting commercial or industrial relevance.
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